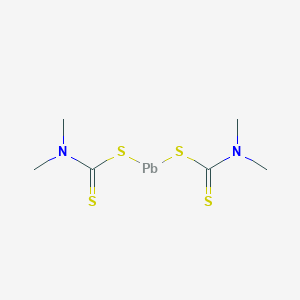

Lead dimethyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligand Chemistry and Coordination Properties

Dithiocarbamate ligands (R₂NCS₂⁻) are a class of organosulfur compounds that are known for their exceptional ability to form stable complexes with a wide range of metal ions. sysrevpharm.orgnih.gov These ligands are typically synthesized through the reaction of a secondary amine with carbon disulfide in a basic medium. The two sulfur atoms of the dithiocarbamate moiety act as the primary binding sites for metal coordination. researchgate.net

The coordination of dithiocarbamate ligands to metal centers can occur in several modes, including monodentate, bidentate, and bidentate bridging. researchgate.netsemanticscholar.org In the bidentate coordination mode, both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. This chelation contributes to the high stability of many metal dithiocarbamate complexes. ijpsonline.com The geometry of the resulting metal complex is influenced by the coordination mode of the dithiocarbamate ligand. semanticscholar.org

Significance of Metal Dithiocarbamate Complexes in Contemporary Chemical Science

Metal dithiocarbamate complexes have found a multitude of applications in contemporary chemical science. mdpi.com Their diverse utility stems from their unique structural and reactive properties. These complexes are notably used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. mdpi.comresearchgate.net This application is of particular interest in the field of materials science for the development of advanced materials with specific optical and electronic properties. nih.gov

Beyond their use in materials synthesis, metal dithiocarbamate complexes have been investigated for their potential in various other areas. For instance, their biological activities have been a subject of study, and they have also been utilized as vulcanization accelerators in the rubber industry. a2zjournals.com The versatility of dithiocarbamate ligands in stabilizing metals in various oxidation states further broadens their applicability in coordination chemistry. mdpi.com

Research Landscape and Specific Focus on Lead Dimethyldithiocarbamate (B2753861) Systems

The research landscape for metal dithiocarbamate complexes is extensive, with a significant body of literature dedicated to their synthesis, characterization, and application. mdpi.com Within this broad field, research on lead dithiocarbamate complexes has carved out a specific niche, largely centered on their role as precursors to lead sulfide (PbS) nanomaterials. nih.govroyalsocietypublishing.orgnih.gov

Lead dimethyldithiocarbamate, in particular, has been synthesized and characterized for its potential in this area. scholaris.ca Studies have focused on its thermal decomposition as a method to produce PbS nanoparticles with controlled size and morphology. nih.gov While the crystal structure of the closely related lead diethyldithiocarbamate (B1195824) has been determined, providing insights into the coordination environment of lead in such complexes, the specific crystal structure of this compound remains a subject for further detailed investigation. iucr.org Spectroscopic techniques and thermal analysis have been key tools in characterizing this compound and understanding its decomposition pathways. nih.gov

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through a metathesis reaction. A common method involves reacting sodium dimethyldithiocarbamate with a lead(II) salt, such as lead nitrate (B79036) or lead acetate (B1210297), in an aqueous solution. scholaris.ca The this compound then precipitates from the solution and can be purified by recrystallization.

Characterization of the resulting complex is carried out using various analytical techniques.

| Analytical Technique | Observation for this compound | Reference |

| Elemental Analysis | Calculated for C₆H₁₂N₂PbS₄: C, 26.90%; H, 5.27%; N, 5.23%; Pb, 38.67%; S, 23.94%. Found: C, 26.85%; H, 5.26%; Pb, 38.65%. | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Peaks around 1265 cm⁻¹ (C–S) and 1133 cm⁻¹ (C–N) confirm ligand coordination. | |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals at approximately δ 1.26 ppm (CH₃) and δ 3.67 ppm (CH₂) are consistent with the methyl groups of the dithiocarbamate ligand. |

Coordination and Structure

While a definitive single-crystal X-ray diffraction study for this compound is not widely reported, the crystal structure of the analogous lead diethyldithiocarbamate provides valuable insights. iucr.org In bis(diethyldithiocarbamato)lead(II), the lead atom is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands. iucr.org The coordination geometry is a distorted pyramid. iucr.org It is highly probable that this compound adopts a similar structure. Research on other lead dithiocarbamate complexes has also shown distorted tetrahedral or hemidirected geometries, which are common for lead(II) compounds due to the stereochemically active 6s² lone pair of electrons. mdpi.com

| Structural Parameter | Value for Lead Diethyldithiocarbamate | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | Cc | iucr.org |

| Pb-S Bond Distances | 2.744 Å, 2.786 Å, 2.885 Å, 2.940 Å | iucr.org |

| S-Pb-S Bond Angle (shorter bonds) | 96.2° | iucr.org |

Thermal Decomposition for Nanoparticle Synthesis

A significant area of research for this compound is its use as a single-source precursor for the synthesis of lead sulfide (PbS) nanoparticles. researchgate.netscholaris.ca Thermal decomposition of the complex at elevated temperatures leads to the formation of PbS. The characteristics of the resulting nanoparticles are dependent on the decomposition conditions.

| Decomposition Parameter | Finding for Lead Dithiocarbamate Complexes | Reference |

| Decomposition Temperature | Onset at 216°C and offset at 350°C for a lead diethyldithiocarbamate complex. | nih.gov |

| Resulting Material | Face-centered cubic phase of PbS. | nih.gov |

| Nanoparticle Morphology | Spherical nanocrystallites at 100°C; a mixture of cubic and spherical crystallites at 150°C. | nih.gov |

| Optical Band Gap of PbS | Blue-shifted from the bulk value of 0.41 eV, with values of 0.72, 0.73, and 0.77 eV at annealing temperatures of 250, 300, and 400°C, respectively. | nih.gov |

Properties

IUPAC Name |

bis(dimethylcarbamothioylsulfanyl)lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NS2.Pb/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTHALAWFUFVCU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[Pb]SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2PbS4 | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead dimethyldithiocarbamate is a white to off-white powder. (NTP, 1992), White solid; [Hawley] White powder; [MSDSonline], WHITE POWDER. | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead bis(dimethyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), Less than 0.1 mg/mL water at 73 °F (23 °C), Insoluble in all common organic solvents; slightly soluble in cyclohexanone, Insoluble in toluene, <0.1 g solute/100 mL solution, In DMSO (dimethyl sulfoxide): 1-10 mg/mL at 20 °C, Solubility in water: none | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead Dimethyldithiocarbamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.43 (NTP, 1992) - Denser than water; will sink, 2.43, 2.43 g/cm³ | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead Dimethyldithiocarbamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder, Solid or pale-yellow needles from acetone, White to off-white powder | |

CAS No. |

19010-66-3 | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (T-4)-Bis(N,N-dimethylcarbamodithioato-κS,κS′)lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead bis(dimethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead Dimethyldithiocarbamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

590 °F (NTP, 1992), 310 °C, >310 °C | |

| Record name | LEAD DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead Dimethyldithiocarbamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Dimethyldithiocarbamate Ligands and Lead Dimethyldithiocarbamate Complexes

General Synthetic Routes for Dithiocarbamate (B8719985) Ligands

The foundational step in producing lead dimethyldithiocarbamate (B2753861) is the synthesis of the dithiocarbamate ligand itself. These ligands are versatile and can form stable complexes with a wide array of metal ions due to their strong chelating properties. encyclopedia.pubnih.gov

The most common and established method for synthesizing dithiocarbamate salts involves the reaction of a secondary amine with carbon disulfide. encyclopedia.pubnih.gov For the dimethyldithiocarbamate ligand, dimethylamine (B145610) is the specific secondary amine used. This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the resulting dithiocarbamic acid and form a stable salt, most commonly sodium dimethyldithiocarbamate. wikipedia.org

The general reaction can be represented as: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

In a typical laboratory preparation for sodium N,N-dimethyldithiocarbamate, dimethylamine and carbon disulfide are combined in a solution of sodium hydroxide. The reaction temperature is carefully controlled, often cooled to around 10°C before the dropwise addition of carbon disulfide, ensuring the temperature does not exceed 30°C. After the addition is complete, the mixture is stirred for another one to two hours to ensure the reaction goes to completion. This process yields a water-soluble dithiocarbamate salt that serves as a crucial intermediate for the synthesis of metal complexes. mdpi.com Dithiocarbamates derived from secondary amines are noted to be more stable than those from primary amines. mdpi.com

| Reactants | Base | Solvent | Temperature | Product |

| Dimethylamine, Carbon Disulfide | Sodium Hydroxide | Water | 10-30°C | Sodium N,N-dimethyldithiocarbamate |

This table summarizes the typical conditions for the synthesis of sodium dimethyldithiocarbamate.

The synthesis of dithiocarbamate ligands can be approached through both catalytic and non-catalytic pathways.

Base-Catalyzed Synthesis: The most prevalent method is base-catalyzed, where a strong base like sodium or potassium hydroxide is used. mdpi.com The base plays a crucial role in catalyzing the reaction and significantly impacts the rate of dithiocarbamate formation by neutralizing the dithiocarbamic acid intermediate. mdpi.com A patent for a high-purity synthesis specifies using a 1:1:1 molar ratio of dimethylamine, carbon disulfide, and sodium hydroxide in a water solvent under a nitrogen atmosphere, achieving yields greater than 95%.

Non-Catalytic Synthesis: It is also possible to synthesize dithiocarbamates without an external catalyst. encyclopedia.pubnih.gov In one such method, two equivalents of a secondary amine react with carbon disulfide in the absence of a base. mdpi.com In this scenario, one molecule of the amine acts as a nucleophile, while the second acts as a base to form the ammonium (B1175870) salt of the dithiocarbamate. mdpi.com Furthermore, highly efficient, catalyst-free, one-pot reactions have been developed that involve condensing an alkyl/aryl halide, carbon disulfide, and a secondary amine at room temperature in an environmentally friendly ethanol-water solvent system. researchgate.net

Targeted Synthesis of Lead Dimethyldithiocarbamate Complexes

Once the dimethyldithiocarbamate ligand (usually as a sodium salt) is prepared, the next step is the incorporation of lead to form the target complex, this compound.

The most common route to synthesizing this compound is through a metal-ligand exchange, or salt metathesis, reaction. wikipedia.org This method involves reacting the water-soluble sodium dimethyldithiocarbamate with a lead(II) salt, such as lead(II) nitrate (B79036), in an aqueous or alcoholic medium. scholaris.ca The dithiocarbamate ligands displace the anions of the lead salt, leading to the precipitation of the insoluble this compound complex. scholaris.ca

A typical procedure involves adding a lead(II) nitrate solution to a solution of sodium dimethyldithiocarbamate. scholaris.ca In one documented synthesis, 0.1 mol of Pb(NO₃)₂ was added to a solution containing 0.2 mol of sodium dimethyldithiocarbamate in deionized water. scholaris.ca The resulting mixture was subjected to ultrasound for 30 minutes to facilitate the reaction. The solid this compound product is then collected by filtration, washed with a solvent like ethanol (B145695), and dried. scholaris.ca Optimization of purity often requires careful control of pH (typically between 6 and 8) and subsequent recrystallization of the product.

| Lead Source | Dithiocarbamate Source | Reaction Type | Product |

| Lead(II) Nitrate | Sodium dimethyldithiocarbamate | Salt Metathesis | This compound |

| Lead Hydroxide | Dimethylamine, Carbon Disulfide | One-Pot Synthesis | This compound |

This table outlines the common synthetic routes to this compound.

To improve efficiency, one-pot synthetic strategies have been developed. These methods combine all reactants in a single reaction vessel, bypassing the need to isolate the intermediate dithiocarbamate salt. scholaris.cacdnsciencepub.com One such approach involves the direct reaction of dimethylamine, carbon disulfide, and lead hydroxide. In this process, lead hydroxide is reacted with dimethylamine and carbon disulfide in an aqueous ethanol solution under reflux conditions (70–80°C). This method, while less common, provides a more direct route to the final complex.

One-pot methods are also central to the synthesis of more complex materials where this compound acts as a precursor. For instance, dumbbell-shaped PbS-Te heterostructures have been prepared via a one-pot microwave-assisted decomposition of this compound and tellurium diethyl dithiocarbamate. scholaris.cacdnsciencepub.com This highlights the utility of one-pot strategies in advanced materials synthesis. cdnsciencepub.comgrafiati.com

Advanced Derivatization and Functionalization Techniques

While direct derivatization of the final this compound complex is not widely reported, functionalization is typically achieved by modifying the dithiocarbamate ligand before the incorporation of the lead ion. researchgate.net This approach allows for the tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complex.

For example, introducing different functional groups onto the amine precursor allows for the synthesis of a wide variety of dithiocarbamate ligands. researchgate.net The introduction of an allyl group to create allyl dimethyldithiocarbamate imparts unique reactivity due to the double bond, which can participate in further chemical modifications and polymerization reactions. Similarly, dithiocarbamate-based organosilanes have been synthesized for grafting onto silica (B1680970) surfaces. researchgate.net These modified ligands can then be used to form complexes with lead or other metals, creating materials with tailored properties for specific applications, such as the removal of heavy metals. nih.gov The this compound complex itself can also be considered a functional material, serving as a single-source precursor for the synthesis of inorganic nanoparticles like lead sulfide (B99878) (PbS). encyclopedia.pubnih.gov

Coordination Chemistry and Structural Elucidation of Lead Dimethyldithiocarbamate Complexes

Ligand Chelation Modes and Stereochemical Arrangements

The interaction between the dimethyldithiocarbamate (B2753861) (dmdtc) ligand and the lead center is characterized by flexible chelation and complex stereochemistry, which are influenced by several factors.

The dimethyldithiocarbamate ligand, [(CH₃)₂NCS₂]⁻, is known for its ability to coordinate to metal ions in several ways, most commonly as a bidentate or monodentate ligand. researchgate.netlibretexts.org In lead complexes, the coordination is often not perfectly symmetrical. It is frequently described as asymmetrically bidentate, where the two sulfur atoms of the dithiocarbamate (B8719985) group bond to the lead atom at different distances. lew.ro

One sulfur atom typically forms a shorter, stronger covalent bond, while the second sulfur atom forms a significantly longer and weaker coordinative interaction. lew.ro This anisobidentate chelation is a hallmark of dithiocarbamate complexes with main group metals. For instance, in related triorganolead(IV) dithiocarbamate structures, the strongly bonded lead-sulfur (Pb-S) distance was measured at approximately 2.63 Å, whereas the weaker interaction was observed at a distance of about 3.37 Å. lew.ro This demonstrates a coordination mode that is intermediate between purely monodentate and symmetrically bidentate. lew.ro The versatility of the dithiocarbamate ligand allows it to adapt to the steric and electronic requirements of the central lead atom, leading to a variety of structural motifs. researchgate.net

The stoichiometry, or the molar ratio of the metal to the ligand, is a critical factor in determining the final geometry of the complex. wikipedia.org For lead(II) dimethyldithiocarbamate, a 1:2 metal-to-ligand ratio is common, resulting in a neutral complex with the chemical formula Pb[(CH₃)₂NCS₂]₂. nih.gov

The geometry of these 1:2 complexes is heavily influenced by the presence of a stereochemically active lone pair of electrons on the Pb(II) ion. This leads to coordination geometries that are typically distorted from ideal polyhedra. Depending on the specific crystalline environment, geometries such as distorted trigonal bipyramidal or square pyramidal have been observed. lew.rolitres.ru In a distorted trigonal bipyramidal arrangement, for example, the lead atom's coordination sphere includes the sulfur atoms from the two dithiocarbamate ligands and is influenced by the spatial orientation of the lone pair. lew.ro

The nature of the lead-sulfur (Pb-S) bond in lead dimethyldithiocarbamate is complex, exhibiting both ionic and covalent characteristics. sci-hub.se Density functional theory (DFT) calculations on related systems suggest that the interaction between dithiocarbamate and lead is predominantly ionic with a minor covalent contribution. sci-hub.se

This is reflected in the observed bond lengths from X-ray diffraction studies. The asymmetry in the bidentate coordination results in two distinct types of Pb-S interactions within the same ligand. lew.ro The shorter, more covalent Pb-S bond is associated with a longer carbon-sulfur (C-S) bond within the ligand, while the longer, weaker Pb-S interaction corresponds to a shorter C=S double bond. lew.ro This indicates a localization of electron density, which is characteristic of this class of compounds.

| Bond Type | Description | Approximate Bond Length (Å) |

|---|---|---|

| Pb(1)–S(1) | Shorter, covalent bond | 2.6334(18) |

| Pb(1)–S(2) | Longer, weak interaction | 3.372(2) |

Spectroscopic and Diffraction Techniques in Structural Characterization

A combination of spectroscopic and diffraction methods is essential for the comprehensive structural characterization of this compound complexes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the complex and confirming the coordination of the dimethyldithiocarbamate ligand. litres.ruamericanpharmaceuticalreview.com The vibrational spectra of these complexes show characteristic absorption bands that provide insight into their structure. colab.ws

Key vibrational bands include:

ν(C-N) (Thioureide band): This stretching vibration typically appears in the 1450-1550 cm⁻¹ region. The position of this band is sensitive to the electronic structure of the ligand and can indicate the degree of double-bond character in the C-N bond upon coordination to the lead center.

ν(C-S) (Carbon-Sulfur stretch): The C-S stretching vibrations are usually found in the 950-1050 cm⁻¹ region. The number and position of these bands can provide clues about the coordination mode. A single, sharp band often suggests a symmetric (isobidentate) chelation, whereas the presence of multiple or split peaks in this region points towards an asymmetric or monodentate coordination, reflecting the non-equivalence of the two C-S bonds within the coordinated ligand. colab.ws

These studies have confirmed the asymmetric chelation of the dithiocarbamate ligand and have precisely characterized the distorted coordination geometries around the lead center, such as the distorted trigonal bipyramidal structure in certain organolead derivatives. lew.ro The technique allows for the direct measurement of the different Pb-S bond distances, providing unambiguous evidence for the anisobidentate coordination mode. lew.ro

| Parameter | Description | Value |

|---|---|---|

| Coordination Geometry | Overall geometry at the lead atom | Distorted trigonal bipyramidal |

| Pb(1)–S(1) Bond Length | Primary covalent bond | 2.6334(18) Å |

| Pb(1)–S(2) Bond Length | Weak secondary interaction | 3.372(2) Å |

| S(1)–Pb(1)–N(1) Angle | Angle between axial substituents | 168.89(10)° |

Stability and Reactivity Considerations in Complex Formation and Solution Dynamics

The stability and reactivity of this compound are critical factors influencing its behavior in various chemical environments. The formation of the complex is robust, yet its integrity and the dynamics of the ligand in solution are subject to several influencing factors, including solvent, pH, and the presence of other coordinating species.

In solution, the behavior of this compound is dynamic. While direct kinetic studies on ligand exchange for this compound are not extensively detailed in the cited literature, the behavior of analogous main group dithiocarbamate complexes suggests that they can be fluxional in solution. This involves the reversible cleavage of the metal-sulfur bonds, leading to an equivalence of the ligand environments on the NMR timescale. wiley.com

The stability of the dithiocarbamate ligand itself is a key consideration. Thio- and dithiocarbamates are known to decompose in aqueous solutions, a process that is accelerated by acidic conditions, to yield carbon disulfide and methylamine. noaa.gov However, the complexation of the dimethyldithiocarbamate ligand to a metal ion, such as lead(II), can significantly inhibit this acid-catalyzed hydrolysis. researchgate.net This stabilization is a direct consequence of the formation of the robust metal-sulfur bonds. Studies on dimethyldithiocarbamate (DMDC) have shown that complexation with metals can extend the half-life of the ligand to over two weeks, irrespective of the pH. researchgate.net

Quantitative measures of the stability of similar dithiocarbamate complexes provide insight into the strength of the metal-ligand interaction. For the closely related bis(diethyldithiocarbamato)lead(II) complex, stability constants have been determined potentiometrically in non-aqueous solvents, highlighting the thermodynamic favorability of the complex. chemicalpapers.com A study by Labuda et al. (1984) determined the stability constants for lead(II) diethyldithiocarbamate (B1195824) complexes in dimethyl sulfoxide (B87167) and methanol. chemicalpapers.com

The reactivity of this compound is pronounced with acids and oxidizing agents. As an organometallic compound, it is incompatible with strong acids, which can protonate the dithiocarbamate ligand and lead to the decomposition of the complex. noaa.gov The general reactivity profile indicates that dithiocarbamates are also incompatible with peroxides and acid halides. noaa.gov

The following table summarizes key structural data for a closely related lead dithiocarbamate complex, providing insight into the coordination environment of the lead ion.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Pb-S1 Bond Length (Å) | 2.6614(7) |

| Pb-S2 Bond Length (Å) | 2.8779(8) |

| S1-Pb-S2 Bite Angle (°) | 64.68 |

| Geometry | Distorted Tetrahedral |

| Data for Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) nih.gov |

This interactive table allows for a clear presentation of the structural parameters that define the coordination sphere of the lead(II) ion in a dithiocarbamate complex.

Applications of Lead Dimethyldithiocarbamate in Advanced Materials Science

Utilization as Single-Source Precursors (SSPs) for Metal Chalcogenide Nanomaterials

Lead dithiocarbamate (B8719985) complexes, including lead dimethyldithiocarbamate (B2753861), are valued as single-source precursors (SSPs) for creating lead sulfide (B99878) (PbS) nanoparticles. nih.govgrafiati.com These SSPs contain both the lead and sulfur elements required for the formation of PbS, simplifying the synthesis process. The decomposition of these precursors under specific conditions yields high-quality nanomaterials. nih.govacs.org

Synthesis of Lead Sulfide (PbS) Nanocrystals and Thin Films via Thermolysis

Thermolysis, a method involving the thermal decomposition of the precursor, is a common technique for synthesizing PbS nanocrystals and thin films from lead dithiocarbamate complexes. nih.gov In a typical solvothermal approach, the lead dithiocarbamate complex is dispersed in a solvent, often with a capping agent like oleylamine, and heated to a specific temperature for a set duration. mdpi.com This process leads to the formation of PbS nanoparticles. mdpi.com For instance, the thermolysis of lead(II) dithiocarbamato complexes in the presence of capping agents like trioctylphosphine (B1581425) oxide (TOPO) has been shown to produce nanocrystalline PbS. nih.gov The decomposition of lead(II) dithiocarbamate complexes to yield lead sulfide has been confirmed through thermogravimetric analysis. researchgate.net

Thin films of PbS can also be fabricated by decomposing lead dithiocarbamate precursors. researchgate.net One method involves spin coating a solution of the precursor onto a substrate, followed by heating the film to induce decomposition and formation of a PbS thin film. acs.orgresearchgate.netoregonstate.edu This technique is considered simple, cost-effective, and scalable for producing high-quality thin films. researchgate.net

Control of Nanocrystal Morphology and Size through Precursor Design and Reaction Parameters

The morphology and size of the resulting PbS nanocrystals can be meticulously controlled by adjusting the precursor design and reaction parameters. mdpi.com The chemical nature of the precursor, including the alkyl groups on the dithiocarbamate ligand, can influence the shape of the synthesized nanoparticles. For example, using different functional groups on the precursor compound has been shown to produce either spherical or short rod-shaped PbS nanoparticles. mdpi.com

Reaction temperature is another critical parameter that strongly influences the optical and morphological properties of the PbS nanocrystallites. nih.gov Studies have shown that varying the thermolysis temperature can lead to different nanocrystal shapes and sizes. For example, at 120°C, spherical PbS nanoparticles with an average size of 2.64 nm have been produced, while at 160°C, the size increased to 4.12 nm, and at 200°C, it decreased to 1.93 nm. researchgate.net In another study, spherical PbS nanocrystallites with average diameters of 6.3 nm were obtained at 100°C, whereas a mixture of cubic and spherical crystallites was formed at 150°C. researchgate.net The choice of capping agent and solvent also plays a crucial role in controlling the growth and stability of the nanoparticles. mdpi.com

Fabrication Techniques for Material Deposition

The fabrication of materials from lead dimethyldithiocarbamate precursors often involves solution-based deposition techniques, which are valued for their simplicity and cost-effectiveness.

Spin Coating Method for Thin Film Production

Spin coating is a widely used and straightforward method for producing uniform thin films from a solution. mdpi.comossila.com This technique involves depositing a solution of the lead dithiocarbamate precursor onto a spinning substrate. acs.orgresearchgate.netoregonstate.edu The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film of the precursor. ossila.com This method is advantageous for its ability to create highly uniform films with relative ease, making it suitable for both research and industrial applications. researchgate.netossila.com The spin coating of SSPs followed by annealing is considered a simple, quick, cost-effective, and industrially scalable route for producing high-quality thin films. researchgate.net

Annealing Processes and Their Impact on Material Properties

Following deposition, an annealing step is often employed, which involves heating the precursor film to induce its decomposition into PbS and to improve the crystallinity and other properties of the resulting film. researchgate.netnih.gov The annealing temperature has a significant impact on the final material. For instance, annealing at different temperatures can alter the optical band gap of the PbS thin films. researchgate.netnih.gov In one study, the optical band gaps of PbS thin films were estimated to be 0.72, 0.73, and 0.77 eV at annealing temperatures of 250, 300, and 400°C, respectively. nih.gov

Annealing can also influence the crystallite size and morphology of the thin films. royalsocietypublishing.org Increasing the annealing temperature generally leads to an increase in crystallite size. manchester.ac.uk For example, the crystallite size of PbS thin films increased from 34.78 to 37.49 nm as the annealing temperature was raised from 250 to 400°C. royalsocietypublishing.org However, at very high temperatures, other phases like oxides can form, which may affect the material's properties. mdpi.com The annealing process can also reduce microstrain within the film and affect surface roughness. mdpi.comminarjournal.com

Exploratory Applications in Functional Materials Development

The unique properties of materials derived from this compound make them promising candidates for various functional applications. openaccessjournals.comst-andrews.ac.ukthe-innovation.org Functional materials are designed to possess specific properties that enable them to perform particular functions in devices and systems. openaccessjournals.comthe-innovation.org The development of new functional materials is a key driver of technological advancement. st-andrews.ac.uk

The PbS nanocrystals and thin films synthesized from this compound precursors have potential applications in optoelectronic devices due to their tunable band gaps. mdpi.comnih.gov These materials are being explored for use in a variety of fields, including:

Energy conversion and storage: Functional materials are crucial for technologies like solar cells and batteries. openaccessjournals.comst-andrews.ac.uk

Sensors: The properties of these materials can be harnessed to create sensors for detecting various substances. st-andrews.ac.uk

Electronics: They play a role in the development of new electronic components. openaccessjournals.com

The ability to control the size, shape, and properties of PbS nanomaterials through the careful design of precursors and synthesis conditions opens up exciting possibilities for creating next-generation functional materials. jhu.eduwiley.com

Environmental Transformation Pathways and Degradation Mechanisms of Dimethyldithiocarbamates

Degradation Processes in Aquatic and Terrestrial Environments

The breakdown of dimethyldithiocarbamates in the environment is a multifaceted process involving hydrolysis, photolysis, oxidation, and microbial action. nih.gov These pathways are crucial in determining the persistence and potential impact of these compounds in soil and water.

Hydrolysis is a primary route for the degradation of dimethyldithiocarbamates, particularly in aqueous environments. The stability of these compounds is highly dependent on pH. Dialkyldithiocarbamates are known to be stable in alkaline conditions but are susceptible to acid-catalyzed hydrolysis. nih.gov For instance, the hydrolysis half-life of sodium dimethyldithiocarbamate (B2753861) demonstrates a clear pH dependency, degrading significantly faster in acidic to neutral conditions than in alkaline environments.

Table 1: pH-Dependent Hydrolysis Half-Life of Sodium Dimethyldithiocarbamate

| pH | Half-Life |

|---|---|

| 5 | 18 minutes |

| 7 | 25.9 hours |

| 9 | 433.3 hours |

Source: Ataman Kimya

The complexation with metal ions can significantly alter the rate of hydrolysis. researchgate.net Studies have shown that copper (II) ions can stabilize dimethyldithiocarbamate (DMDC) and ethylenebis(dithiocarbamate) (B1227036) (EBDC), increasing their half-lives to over two weeks, regardless of pH. researchgate.net It is plausible that the lead ion in lead dimethyldithiocarbamate also influences its hydrolytic stability.

Photolysis, or degradation by light, is another critical pathway for the breakdown of dimethyldithiocarbamates on soil surfaces and in surface waters. Direct photolysis is considered an important degradation process for sodium dimethyldithiocarbamate, with environmental half-lives calculated to be as short as 0.3 to 2.26 days, depending on latitude and season. In a buffered solution at pH 9, 14C-labeled sodium dimethyldithiocarbamate showed a rapid photodegradation with an experimental half-life of about 19 hours. The presence of photosensitizers can further accelerate this process. nih.gov

Oxidative processes contribute to the transformation of dimethyldithiocarbamates in the environment. nih.gov These compounds can undergo oxidation, which may lead to the formation of other substances, such as thiuram disulfides. For example, the oxidation of sodium diethyldithiocarbamate (B1195824) yields the corresponding disulfide.

In biological systems, dithiocarbamates like ziram (B1684391) and sodium dimethyldithiocarbamate have been shown to enhance oxidative injury. acs.orgnih.gov They can form redox-active complexes with metals such as copper, which cross cell membranes and promote oxidative stress, leading to elevated levels of protein carbonyls. acs.orgnih.govnih.gov In environmental settings, aeration has been observed to increase the leaching of cadmium and lead from residues stabilized with sodium dimethyldithiocarbamate, a decline in durability attributed in part to oxidative damage of the dithiocarbamate (B8719985) structure. researchgate.net

Microorganisms in soil and water play a significant role in the degradation of dithiocarbamates, often utilizing them as sources of carbon and nitrogen. nih.govmedcraveonline.com Biotransformation is a process where microorganisms perform structural modifications on organic compounds, typically reducing their toxicity and persistence. medcraveonline.com

Formation and Characterization of Degradation Products and Metabolites

The degradation of dimethyldithiocarbamates results in the formation of several smaller, often more volatile or mobile, compounds. The identification of these products is crucial for understanding the complete environmental impact.

A principal and characteristic degradation product of all dithiocarbamates is carbon disulfide (CS₂). nih.gov Its formation is especially prominent during the decomposition of dithiocarbamates under acidic conditions. cdnsciencepub.com The slow decomposition of sodium dimethyldithiocarbamate in aqueous solutions, a process accelerated by acids, yields carbon disulfide and dimethylamine (B145610).

The reaction of amines with CS₂ to form dithiocarbamates is reversible, and the release of CS₂ is a key aspect of their environmental breakdown. wikipedia.orgresearchgate.net This decomposition pathway is so fundamental that the analysis of dithiocarbamate residues in food and environmental samples has often relied on the measurement of CS₂ released upon acid digestion. incaper.es.gov.br

Ethylenethiourea (ETU) is a significant and toxicologically important degradation product; however, it is formed from ethylenebis(dithiocarbamate) (EBDC) fungicides, such as maneb, zineb (B1684293), and mancozeb. researchgate.netfao.orginchem.org The molecular precursor to ETU is the ethylenebis group, which is not present in the structure of dimethyldithiocarbamates like this compound. Therefore, ETU is not an expected degradation product of this compound.

The degradation of dimethyldithiocarbamates produces a different set of metabolites. Key identified products from the breakdown of related compounds like thiram (B1682883) (tetramethylthiuram disulfide) and other DMDTCs in water, soil, and biological systems include:

Dimethylamine : A volatile compound formed alongside carbon disulfide during the hydrolysis of dimethyldithiocarbamates.

Tetramethylthiuram Disulfide (Thiram) and Tetramethylthiuram Monosulfide : These were identified as the major decomposition products of sodium dimethyldithiocarbamate in an anaerobic degradation test. nih.gov

Methyl dimethyldithiocarbamate (DMDTC-Me) : This was identified as a degradation product of thiram in aquatic systems. fao.org

Table 2: Common Degradation Products of Dimethyldithiocarbamates (DMDTCs)

| Precursor Compound | Degradation Product | Formation Pathway |

|---|---|---|

| Dimethyldithiocarbamates | Carbon Disulfide (CS₂) | Hydrolysis, Metabolism nih.gov |

| Dimethyldithiocarbamates | Dimethylamine | Hydrolysis |

| Sodium Dimethyldithiocarbamate | Tetramethylthiuram Disulfide (Thiram) | Anaerobic Degradation nih.gov |

Environmental Factors Influencing Transformation Kinetics and Stability

The environmental persistence and transformation of dimethyldithiocarbamates (DMDTCs), including this compound, are significantly governed by a range of environmental factors. The kinetics and stability of these compounds are not static but are dynamically influenced by the chemical and physical conditions of the surrounding matrix, such as soil and water. nih.gov Key factors that dictate the degradation pathways and rates include pH, temperature, the presence of moisture and oxygen, and the specific type of metal cation complexed with the dithiocarbamate ligand. nih.govwho.int The interplay of these factors determines the ultimate environmental fate of the compound.

pH Effects on Degradation Rates

The pH of the environmental medium, whether soil or water, is a critical determinant in the degradation rate of dimethyldithiocarbamates. who.int Generally, DMDTCs are more stable in alkaline conditions. nih.govwho.int However, their degradation is catalyzed by acidic conditions. epa.gov Studies have shown that under acidic conditions, dithiocarbamates can undergo extensive breakdown, leading to the release of carbon disulfide (CS₂). epa.gov

Conversely, some research indicates that basic conditions can also promote the degradation of certain dithiocarbamates. researchgate.net For instance, one study demonstrated a drastic degradation of dithiocarbamates like Maneb, Zineb, and Mancozeb when moving to an alkaline medium, suggesting that an increase in hydroxyl ions contributes to their instability. researchgate.netingentaconnect.com The degradation of these dithiocarbamates was found to follow first-order kinetics. researchgate.net The nature of the degradation products is also pH-dependent. who.int For example, a decrease in pH from 12.25 to 4.69 was shown to significantly increase the concentration of lead in the leachate from dithiocarbamate-stabilized air pollution control (APC) residues. researchgate.net

The removal efficiency of heavy metals by dithiocarbamate ligands is also strongly influenced by pH. Research on ligands with S,S donor active sites showed that the removal efficiency for certain metals increased as the pH rose from 2 to 7, but then decreased at higher pH levels (pH > 10). tandfonline.com

Table 1: Effect of pH on the Degradation and Leaching of Dithiocarbamate-Related Compounds

| Compound/Matrix | pH Condition | Observed Effect | Source |

|---|---|---|---|

| Dimethyldithiocarbamates (general) | Acidic | Catalyzed degradation, release of CS₂ | epa.gov |

| Maneb, Zineb, Mancozeb | Alkaline | Promotes further degradation | researchgate.net |

| Dithiocarbamate-stabilized APC residue | Decrease from 12.25 to 4.69 | Increased Pb concentration in leachate from 0.04 mg/L to 3.79 mg/L | researchgate.net |

| Dithiocarbamate ligands for metal removal | Increase from 2 to 7 | Increased removal efficiency for some metals | tandfonline.com |

| Dithiocarbamate ligands for metal removal | > 10 | Decreased removal efficiency | tandfonline.com |

Influence of Temperature, Moisture, and Oxygen

Temperature, moisture, and oxygen are fundamental climatic and environmental variables that significantly impact the stability and degradation of dimethyldithiocarbamates. nih.govwho.int Ethylene (B1197577) bisdithiocarbamates (EBDCs), a related class of dithiocarbamates, are known to be generally unstable in the presence of moisture and oxygen, decomposing rapidly in water. who.inttandfonline.com This decomposition is often a result of hydrolysis and/or photolysis. nih.govnih.gov

The presence of moisture or oxygen can lead to the decomposition of dithiocarbamate groups even in the solid state under ambient conditions. rsc.org For example, the fungicidal compound ferbam (B1672600) is oxidized to thiram in the presence of air. tandfonline.com The degradation of dithiocarbamates often results in the formation of various metabolites, such as ethylene thiourea (B124793) (ETU) in the case of EBDCs, particularly when oxygen and moisture are present. nih.gov

Temperature also plays a crucial role. Heating dithiocarbamate-stabilized residues can lead to increased leaching of heavy metals. In one study, heating such a residue at 100°C for two days increased the concentration of lead in the leachate from below detection limits to 0.47 mg/L. researchgate.net Similarly, the efficiency of dithiocarbamate ligands in removing heavy metals from aqueous solutions has been shown to decrease at higher temperatures (e.g., 60°C and 80°C), likely due to the increased solubility of the resulting metal-dithiocarbamate precipitates. tandfonline.com Aeration, which increases oxygen supply, has also been demonstrated to increase the concentration of lead in leachate from stabilized residues. researchgate.net

Table 2: Influence of Temperature, Moisture, and Oxygen on Dithiocarbamate Stability and Leaching

| Factor | Compound/Matrix | Condition | Observed Effect | Source |

|---|---|---|---|---|

| Moisture & Oxygen | Ethylene bisdithiocarbamates (EBDCs) | Presence in water | Rapid decomposition | who.int |

| Moisture & Oxygen | Dithiocarbamate-modified sorbents (solid state) | Ambient storage | Decomposition of DTC groups | rsc.org |

| Temperature | Dithiocarbamate-stabilized APC residue | 100°C for 2 days | Increased Pb concentration in leachate to 0.47 mg/L | researchgate.net |

| Temperature | Dithiocarbamate ligands for metal removal | 60°C and 80°C | Decreased removal efficiency of heavy metals | tandfonline.com |

| Oxygen (Aeration) | Dithiocarbamate-stabilized APC residue | 5 days | Increased Pb concentration in leachate to 0.49 mg/L | researchgate.net |

Role of Cation Type in Environmental Fate

The type of cation associated with the dimethyldithiocarbamate molecule is a significant factor influencing its environmental fate and degradation rate. who.int The metal ion can affect the stability and reactivity of the entire complex. thegoodscentscompany.com The stability constant for complexes between a metal and DMDTC can vary significantly.

Copper (Cu(II)) ions, in particular, have a profound impact on the stability of dithiocarbamates. Studies have shown that copper is likely to inhibit the transformation reactions of DMDTC under typical environmental conditions. researchgate.net The presence of even trace amounts of Cu(II) can lead to half-lives for DMDTCs greater than two weeks, regardless of the pH. researchgate.net When DMDTC is discharged into natural waters without being complexed, it may not be stabilized. researchgate.net However, the presence of an excess of Cu(II) can lead to the formation of a [Cu(DMDTC)]⁺ complex, which itself degrades over time into other copper complexes. researchgate.net This indicates a complex interaction where the cation can both stabilize the initial compound and participate in its subsequent degradation pathways.

The ability of dithiocarbamates to chelate with various metal cations, including lead (Pb), zinc (Zn), and cadmium (Cd), is a key aspect of their environmental chemistry. epa.govresearchgate.net The formation of these metal chelates results in lipophilic species that can alter the distribution of heavy metals in the environment. epa.gov The relative affinity and selectivity for different heavy metals are influenced by properties such as the metal's ionic radius, electronegativity, and its classification as a hard or soft acid. tandfonline.com For instance, soft acid metal ions like Cd²⁺ react readily with the soft base S²⁻ donor sites of the dithiocarbamate ligand. tandfonline.com This strong chelation leads to the formation of insoluble and stable colored complexes, which is a primary mechanism for removing heavy metals from polluted water. tandfonline.com Therefore, the specific cation, such as lead in this compound, is integral to the compound's behavior, stability, and interaction with the surrounding environment.

Advanced Analytical Methodologies for the Determination and Characterization of Dimethyldithiocarbamates

Chromatographic Separation and Detection Techniques

Chromatographic techniques are paramount for the separation of lead dimethyldithiocarbamate (B2753861) from complex mixtures, enabling its precise quantification and identification. The choice of chromatographic method and detector is contingent on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like lead dimethyldithiocarbamate. The separation is typically achieved on a reversed-phase column, such as a C18 column. ejgm.co.ukoup.com The mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) and methanol, is optimized to achieve efficient separation. ejgm.co.ukoup.com

Detection in HPLC can be accomplished using several modes. A UV-Vis detector is commonly used, with the detection wavelength set to an absorbance maximum of the compound, for instance, 254 nm or 272 nm for dithiocarbamate (B8719985) complexes. ejgm.co.ukoup.com For enhanced sensitivity and specificity, especially in complex matrices, derivatization techniques can be employed prior to HPLC analysis. researchgate.net This involves converting the analyte into a product that is more easily detectable.

| Parameter | Value/Condition | Source |

| Column | C18 Reversed-Phase | ejgm.co.ukoup.com |

| Mobile Phase | Acetonitrile/Water/Methanol Gradient | ejgm.co.ukoup.com |

| Detection | UV-Vis at 254 nm or 272 nm | ejgm.co.ukoup.com |

| Injection Volume | 20 µL | ejgm.co.uk |

| Flow Rate | 1.0 mL/min | ejgm.co.uk |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is typically required to convert them into a more volatile form. A common approach for dithiocarbamates is acid hydrolysis to form carbon disulfide (CS₂), which is then analyzed by GC. encyclopedia.pubnih.gov

The coupling of GC with a Mass Spectrometer (MS) provides a high degree of certainty in identification. nih.gov The mass spectrometer separates the ionized fragments of the analyte based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov For CS₂, characteristic ions such as m/z 76 and 78 are monitored for quantification and confirmation. nih.gov

| Parameter | Value/Condition | Source |

| Derivatization | Acid hydrolysis to Carbon Disulfide (CS₂) | encyclopedia.pubnih.gov |

| GC Column | DB-5MS (5% diphenyl / 95% dimethylpolysiloxane) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless or Split | nih.govnih.gov |

| MS Ionization | Electron Impact (EI) at 70 eV | nih.govfrontiersin.org |

| MS Detection | Selected Ion Monitoring (SIM) of m/z 76 and 78 for CS₂ | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a triple quadrupole mass spectrometer, is the gold standard for trace analysis due to its exceptional sensitivity and selectivity. nih.govacs.org This technique allows for the direct analysis of this compound or its derivatives without the need for high temperatures, thus preventing thermal degradation. nih.gov

In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The second quadrupole selects specific product ions for detection. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and allows for quantification at very low levels. nih.gov For dithiocarbamates, derivatization to their methyl esters is a common strategy to improve ionization and fragmentation efficiency. nih.gov

| Parameter | Value/Condition | Source |

| LC Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Acetonitrile/Water with Formic Acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| MS Analyzer | Triple Quadrupole | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Derivatization | Methylation for improved sensitivity | nih.gov |

Spectroscopic Analysis Approaches

Spectroscopic techniques provide valuable information about the molecular structure and concentration of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive characterization.

UV-Vis Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound in solution. pharmtech.com The technique is based on the principle that the compound absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The amount of light absorbed is directly proportional to the concentration of the analyte, following the Beer-Lambert law. libretexts.org

For lead dithiocarbamate complexes, the maximum absorbance (λmax) is often observed in the range of 200-400 nm. dergipark.org.tr The formation of a complex between lead and the dimethyldithiocarbamate ligand can cause a shift in the absorption maxima compared to the free ligand. rsc.org

| Parameter | Value/Condition | Source |

| Wavelength Range | 200 - 400 nm | libretexts.orgdergipark.org.tr |

| Complex Formation | Lead(II) with Dimethyldithiocarbamate | rsc.org |

| λmax | Dependent on the specific complex and solvent | rsc.org |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy is a powerful technique for obtaining a "molecular fingerprint" of a compound by probing its vibrational modes. aps.org The resulting Raman spectrum is unique to the molecule's structure. For this compound, characteristic Raman bands would arise from the vibrations of the C-S, C-N, and S-Pb bonds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of Raman spectroscopy that can enhance the Raman signal by several orders of magnitude. aps.org This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. aps.org SERS is particularly useful for detecting trace amounts of substances. The SERS spectrum of the dimethyldithiocarbamate anion has been studied, showing characteristic peaks that can be used for identification. researchgate.net For instance, prominent peaks are often observed for the C-N stretching and CH₃ deformation modes. researchgate.net

| Technique | Characteristic Peaks (cm⁻¹) | Assignment | Source |

| FTIR | ~1265 | C-S stretching | nih.gov |

| ~1133 | C-N stretching | nih.gov | |

| SERS (of dimethyldithiocarbamate anion) | ~1386 | C-N stretching + CH₃ symmetric deformation | researchgate.net |

| ~1152 | N-CH₃ stretching + CH₃ rocking | researchgate.net | |

| ~935 | C-S stretching | researchgate.net | |

| ~565 | Symmetric CSS stretching | researchgate.net | |

| ~441 | CSS deformation | researchgate.net |

Fourier Transform Infrared (FTIR) Spectrometry for Structural Insights

Fourier Transform Infrared (FTIR) spectrometry is a powerful non-destructive technique used to obtain structural information about this compound. By analyzing the vibrational frequencies of the molecule's functional groups, FTIR provides insights into the coordination of the dimethyldithiocarbamate (DMDC) ligand to the lead (Pb) metal center. The infrared spectra of metal dithiocarbamates are of considerable interest for determining the mode of coordination and assessing the nature of the chemical bonds within the complex. ajrconline.org

The primary interest in the FTIR spectra of metal dithiocarbamates lies in the vibrational frequencies of the C-N, C-S, and M-S (metal-sulfur) bonds. ajrconline.orgbiotech-asia.org The position of these absorption bands is influenced by the nature of the central metal atom and the alkyl groups attached to the nitrogen atom, which affect the charge distribution across the dithiocarbamate moiety. biotech-asia.org

A key band in the spectrum is the "thioureide" band, ν(C-N), which appears in the 1415–1489 cm⁻¹ region. ajrconline.orgnih.gov The frequency of this band provides information about the carbon-nitrogen bond order. Its position between the typical values for a single bond (1250–1350 cm⁻¹) and a double bond (1640–1690 cm⁻¹) indicates a significant delocalization of electrons and a partial double bond character for the C-N bond. ajrconline.org This delocalization is a result of the contribution of different resonance structures. biotech-asia.org When the dithiocarbamate ligand coordinates to a metal ion, the frequency of the ν(C-N) band often shifts to a higher wavenumber, confirming complexation. ajrconline.org

Another crucial region is the one containing the C-S stretching vibrations. A single, sharp band for the ν(C-S) stretch, typically found around 1000 cm⁻¹, is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. ajrconline.org The presence of two sulfur donor atoms gives dithiocarbamates a strong chelating capability. sysrevpharm.org The formation of a new band in the far-infrared region of the spectrum, which is absent in the free ligand, can be assigned to the metal-sulfur bond, ν(M-S). The position of this band depends on the specific metal ion. ajrconline.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance | Reference |

|---|---|---|---|

| ν(C-N) (Thioureide band) | 1415 - 1489 | Indicates partial double bond character of the C-N bond due to electron delocalization. A shift to higher frequency upon complexation confirms coordination. | ajrconline.orgnih.gov |

| ν(C-S) | ~1000 | A single sharp band suggests symmetric bidentate coordination of the ligand through both sulfur atoms. | ajrconline.org |

| ν(M-S) (Metal-Sulfur) | Far-IR Region (e.g., ~380) | Direct evidence of the coordination bond between the metal (Lead) and the sulfur atoms of the ligand. | ajrconline.org |

Electrochemical and Biosensor-Based Detection Systems

Electrochemical methods and biosensors represent a promising frontier for the rapid, sensitive, and selective detection of dithiocarbamates, including this compound. These systems offer advantages over traditional chromatographic methods, which can be time-consuming and require extensive sample preparation. cabidigitallibrary.org

Electrochemical Sensors: Electrochemical detection of lead is a well-established technique, often employing methods like anodic stripping voltammetry (ASV). nih.govelsevierpure.com This high-sensitivity technique involves a preconcentration step where lead ions (Pb²⁺) are deposited onto the electrode surface at a negative potential. Subsequently, the potential is scanned in the positive direction, which strips the accumulated lead back into the solution, generating a current peak whose magnitude is proportional to the lead concentration. nih.gov Various electrode modifications, including nanostructured materials like carbon nanotubes or composite materials, have been developed to enhance sensitivity and selectivity for lead detection in complex matrices such as blood, urine, or water. nih.govmdpi.commdpi.com For the analysis of this compound, a preliminary acid digestion step would be required to release the Pb²⁺ ions prior to electrochemical measurement. nih.gov

Biosensor-Based Systems: Biosensors for dithiocarbamates are typically based on the principle of enzyme inhibition. bohrium.com Several enzymes are known to be inhibited by dithiocarbamates, including aldehyde dehydrogenase (ALDH), tyrosinase, and laccase. bohrium.commdpi.com The detection mechanism involves measuring the activity of one of these enzymes before and after exposure to a sample. A decrease in enzyme activity indicates the presence of an inhibitor like a dithiocarbamate.

For instance, ALDH-based biosensors monitor the production of the reduced cofactor NADH, which can be detected electrochemically. mdpi.com Dithiocarbamates inhibit ALDH, leading to a reduced current signal. cabidigitallibrary.orgmdpi.com Researchers have developed amperometric biosensors by immobilizing enzymes like ALDH onto electrode surfaces. tandfonline.comedpsciences.org These sensors have demonstrated the ability to detect dithiocarbamates at parts-per-billion (ppb) levels. mdpi.comtandfonline.com While many studies focus on dithiocarbamate fungicides like zineb (B1684293) or maneb, the underlying principle of enzyme inhibition is applicable to the dimethyldithiocarbamate moiety of the lead complex. cabidigitallibrary.orgmdpi.com A key challenge is that these enzymes can be inhibited by a range of compounds, including other pesticides and heavy metals, which can affect selectivity. bohrium.commdpi.com

Methodological Challenges in Specific Analyte Identification and Matrix Effects

The accurate and specific determination of this compound is complicated by several methodological challenges, primarily related to the inherent instability of the analyte, the complexity of sample matrices, and the lack of specificity of older analytical methods. mdpi.comtandfonline.comencyclopedia.pub

Specific Analyte Identification: A major historical challenge in dithiocarbamate analysis is the inability of traditional methods to distinguish between individual dithiocarbamate compounds. mdpi.comencyclopedia.pub Many established methods, including the official EPA method 630, are based on the hot acid digestion of the sample. mdpi.comencyclopedia.pub This process breaks down all dithiocarbamates present into carbon disulfide (CS₂) and the corresponding amine. The total dithiocarbamate concentration is then determined by measuring the evolved CS₂. mdpi.comencyclopedia.pubnih.gov This approach, while useful for determining total dithiocarbamate content, fails to identify the specific parent compound (e.g., this compound vs. ziram (B1684391) or ferbam) or its associated metal. encyclopedia.pub While modern chromatographic techniques like GC-MS and LC-MS can separate and identify individual dithiocarbamates, they often require a derivatization step to make the compounds suitable for analysis, which adds complexity. encyclopedia.pub

Matrix Effects: The sample matrix—be it soil, water, or biological tissue—can significantly interfere with the analysis, a phenomenon known as the matrix effect. mdpi.comnih.gov Dithiocarbamates are known to be unstable, particularly in acidic conditions such as those found in plant juices, where they can rapidly decompose. mdpi.comtandfonline.comencyclopedia.pub This instability complicates sample preparation, as homogenization can accelerate degradation. tandfonline.com

In environmental and food samples, numerous other components can interfere with the measurement. encyclopedia.pub For example, when analyzing spices, essential oils can interfere with quantification. nih.gov In soil washing experiments for lead remediation, the removal efficiency of this compound was found to be very low, indicating strong interaction with the soil matrix, which complicates extraction and analysis. researchgate.net To overcome these issues, a sample preparation step, such as solid-phase extraction (SPE), is often necessary to clean up the sample and remove interfering compounds before instrumental analysis. mdpi.comencyclopedia.pub However, even with cleanup, matrix effects can suppress or enhance the analytical signal, necessitating the use of matrix-matched calibration standards for accurate quantification. nih.gov

| Challenge | Description | Affected Methodologies | Mitigation Strategies | Reference |

|---|---|---|---|---|

| Lack of Specificity | Traditional methods based on acid digestion measure total carbon disulfide (CS₂), failing to distinguish between different dithiocarbamate compounds. | Spectrophotometry, Headspace GC after digestion | Use of advanced chromatographic methods (GC-MS, LC-MS) that can separate individual compounds, often after derivatization. | mdpi.comencyclopedia.pub |